molecular formula C17H21NO2 B8159569 Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

Cat. No.: B8159569
M. Wt: 271.35 g/mol
InChI Key: WNBDVOQBQVXFHO-UHFFFAOYSA-N
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Description

Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a benzyl group and a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

    Addition of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be added through a Sonogashira coupling reaction, where an alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, where the piperidine ring or the benzyl group is oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alkenes, alkanes), and various substituted piperidine or benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, materials, and intermediates for various applications.

Mechanism of Action

The mechanism of action of Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the but-3-yn-1-yl group.

    Benzylpiperazine: Another piperidine derivative with different substituents.

    Tetrahydroisoquinoline: A structurally related compound with a different ring system.

Uniqueness: Benzyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and but-3-yn-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.

Properties

IUPAC Name

benzyl 4-but-3-ynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-3-7-15-10-12-18(13-11-15)17(19)20-14-16-8-5-4-6-9-16/h1,4-6,8-9,15H,3,7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBDVOQBQVXFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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